molecular formula C18H17Cl2NO B1360453 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-95-3

2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360453
CAS No.: 898774-95-3
M. Wt: 334.2 g/mol
InChI Key: AVFDQAJRTXJNOJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO. It is known for its unique structure, which includes a benzophenone core substituted with two chlorine atoms and a pyrrolidinomethyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which is chlorinated to introduce chlorine atoms at the 2 and 4 positions.

    Pyrrolidinomethylation: The chlorinated benzophenone is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinomethyl group.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichloro-2’-pyrrolidinomethyl benzophenone is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-2’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain applications.

    2,4-Dichloro-4’-methylbenzophenone: Contains a methyl group instead of the pyrrolidinomethyl group, leading to different chemical properties and reactivity.

Uniqueness

2,4-Dichloro-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both chlorine atoms and the pyrrolidinomethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various substrates .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDQAJRTXJNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643668
Record name (2,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-95-3
Record name Methanone, (2,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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